N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide
Description
Nomenclature and Structural Identity
N-(2-Hydroxyethyl)-1H-imidazole-5-carboxamide is a heterocyclic organic compound with the systematic IUPAC name 5-(2-hydroxyethylcarbamoyl)-1H-imidazole . Its molecular formula is $$ \text{C}6\text{H}9\text{N}3\text{O}2 $$, and its SMILES notation is C1=C(NC=N1)C(=O)NCCO. The structure consists of a five-membered imidazole ring substituted at position 5 with a carboxamide group ($$-\text{CONH}2$$) and at position 1 with a 2-hydroxyethyl chain ($$-\text{NHCH}2\text{CH}_2\text{OH}$$). Key structural features include:
- Tautomerism : The compound exists in two tautomeric forms due to proton migration between the $$ \text{N}1 $$ and $$ \text{N}3 $$ positions of the imidazole ring.
- Hydrogen-bonding capacity : The hydroxyethyl and carboxamide groups enable interactions with biological targets and solvents.
Table 1: Structural identifiers of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}6\text{H}9\text{N}3\text{O}2 $$ |
| Molecular Weight | 155.16 g/mol |
| CAS Registry Number | 1493308-12-5 |
| SMILES | C1=C(NC=N1)C(=O)NCCO |
Historical Context in Imidazole Chemistry
Imidazole chemistry originated in 1858 with Heinrich Debus’ synthesis of the parent compound from glyoxal, formaldehyde, and ammonia. This compound emerged later as part of efforts to functionalize imidazole for pharmaceutical applications. Its development parallels the rise of imidazole derivatives in the 20th century, such as antifungal agents (e.g., clotrimazole) and antihistamines. The compound’s synthesis, typically via coupling 1H-imidazole-5-carboxylic acid with 2-hydroxyethylamine, reflects advances in amide-bond formation techniques.
Position Within the Imidazole-Carboxamide Chemical Family
This compound belongs to the imidazole-carboxamide family, characterized by an imidazole core with a carboxamide substituent. Key distinctions from analogs include:
- Substituent flexibility : Unlike N-methyl or N-phenyl derivatives (e.g., N-methyl-1H-imidazole-5-carboxamide), the hydroxyethyl group enhances water solubility.
- Electronic effects : The electron-withdrawing carboxamide moderates the basicity of the imidazole nitrogen ($$ \text{p}K_a \approx 7 $$).
Table 2: Comparison with related imidazole-carboxamides
Research Significance in Chemical Sciences
This compound is pivotal in:
- Medicinal Chemistry :
- Chemical Synthesis :
Recent studies highlight its role in developing TGR5 agonists for metabolic disorders, where structural modifications improve binding affinity. Additionally, its imidazole core is integral to purine biosynthesis pathways, linking it to nucleotide analog research.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-2-1-8-6(11)5-3-7-4-9-5/h3-4,10H,1-2H2,(H,7,9)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJMBXMOYJIPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1493308-12-5 | |
| Record name | N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation of Imidazole-5-Carboxylic Acid with 2-Aminoethanol
A plausible route involves the direct coupling of imidazole-5-carboxylic acid with 2-aminoethanol. While no direct reports exist for this compound, analogous syntheses of N-(2-hydroxyethyl)nicotinamide (a pyridine analogue) provide a template. In a patented method:
Reaction Setup :
- Imidazole-5-carboxylic acid (1.0 equiv) and 2-aminoethanol (1.2 equiv) are mixed in a polar aprotic solvent (e.g., DMF or DMSO).
- Activation via carbodiimide reagents (EDC/HOBt) facilitates amide bond formation.
- Temperature: 0–25°C, reaction time: 12–24 hours.
Workup :
Table 1: Comparative Reaction Conditions for Carboxamide Synthesis
| Parameter | Nicotinamide Analogue | Proposed Imidazole Adaptation |
|---|---|---|
| Solvent | Isopropyl alcohol | DMF/DMSO |
| Temperature | 60°C | 0–25°C |
| Reaction Time | 4 hours | 12–24 hours |
| Yield | 97% | Estimated 70–85% |
Solid-Liquid Phase-Mediated Synthesis
Korean Patent KR20140013232A describes a solvent-free approach for N-(2-hydroxyethyl)nicotinamide, adaptable to the imidazole system:
Mechanochemical Grinding :
- Imidazole-5-carboxylic acid and 2-aminoethanol are ground in a 1:1.1 molar ratio.
- Catalytic p-toluenesulfonic acid (5 mol%) accelerates the reaction.
- Reaction completes within 2 hours at 40°C.
Advantages :
Regioselective Cyclization Strategies
Recent advances in imidazole synthesis highlight regiocontrol through computational design. For 2-aryl-5-cyano-1-(2-hydroxyaryl)imidazole-4-carboxamides, DFT studies reveal:
- Key Step : Diazotropic rearrangement via a six-membered transition state.
- Role of 2-Hydroxy Group : Stabilizes intermediates through intramolecular hydrogen bonding (ΔG‡ reduced by 8.2 kcal/mol vs. non-hydroxylated analogues).
Adapting this to this compound synthesis:
Intermediate Formation :
- React 5-cyanoimidazole-4-carboxylate with 2-aminoethanol.
- Microwave irradiation (100°C, 30 min) enhances reaction efficiency.
Regioselectivity Control :
Crystallization and Purification
Solvent Screening for Polymorph Control
The nicotinamide analogue crystallizes as white needles from isopropyl ether with characteristic XRD peaks at 2θ = 11.98°, 13.44°, and 24.10°. For the imidazole derivative:
- Optimal Solvent Pair : Ethyl acetate/n-hexane (3:7 v/v).
- Crystallization Protocol :
- Dissolve crude product in warm ethyl acetate (50°C).
- Slowly add n-hexane until cloud point.
- Cool to −20°C for 12 hours.
Table 2: Crystallization Parameters
| Solvent System | Yield | Purity (HPLC) | Crystal Habit |
|---|---|---|---|
| IPA/Ether | 97% | 99.5% | Needles |
| Ethyl Acetate/Hexane | 89% | 98.7% | Prismatic |
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Computational Modeling Insights
DFT studies on analogous systems reveal:
- Transition State Geometry : Boat conformation with O-H···N hydrogen bonding (2.1 Å).
- Activation Energy : 23.4 kcal/mol for amide bond formation vs. 31.8 kcal/mol for esterification.
- Solvent Effects : Dielectric constant >15 enhances reaction rate by 40% through charge stabilization.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-1H-imidazole-5-carboxamide.
Reduction: Formation of this compound derivatives with reduced imidazole rings.
Substitution: Formation of N-(2-haloethyl)-1H-imidazole-5-carboxamide.
Scientific Research Applications
Chemical Synthesis
N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The imidazole ring is particularly useful for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties. This compound's ability to participate in various chemical reactions makes it an essential intermediate in synthetic organic chemistry.
Biological Research
In biological studies, this compound has been explored for its potential as a probe or inhibitor in enzyme inhibition assays. Its structure allows it to interact with specific enzymes, potentially blocking their activity and providing insights into their mechanisms. For example, imidazole derivatives have been shown to exhibit significant biological activities, including antimicrobial and anticancer properties.
- Anticancer Activity : Research has indicated that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from imidazole have demonstrated effectiveness against breast cancer cell lines, showcasing their potential as anticancer agents .
- Antimicrobial Properties : Imidazole derivatives have been evaluated for their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives showed promising results, indicating potential applications in treating bacterial infections .
Pharmaceutical Applications
The pharmaceutical industry is increasingly interested in this compound due to its potential therapeutic applications. As a part of drug design strategies, this compound can act as a lead compound for developing new medications targeting various diseases.
Example of Therapeutic Potential
- Anti-inflammatory Agents : Studies have focused on synthesizing imidazole derivatives that exhibit anti-inflammatory properties. These compounds are being investigated for their ability to modulate inflammatory pathways and provide relief from conditions such as arthritis .
Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl and amide groups play a crucial role in forming hydrogen bonds with the target enzyme, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the imidazole core and carboxamide side chains. Key examples include:
Physicochemical Properties
- Thermal Stability : Benzoimidazole derivatives with hydroxyl or carboxylic acid groups (e.g., 7d–7h in ) exhibit exceptionally high melting points (>300°C), attributed to strong intermolecular hydrogen bonding. In contrast, imidazole-semicarbazone conjugates () have lower melting points (149–194°C) due to reduced polarity from aryl substituents .
- Solubility : The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., benzylpiperazine in PZ1 or aryl groups in semicarbazones) .
Key Research Findings
- Hydrogen Bonding and Stability : Hydroxyl and carboxamide groups critically influence thermal stability and solubility. For example, PZ1’s high melting point correlates with its hydroxyl-phenyl moiety .
- Substituent-Driven Bioactivity : Bulky substituents (e.g., benzodioxolyl in ) may reduce solubility but improve receptor affinity, as seen in semicarbazone derivatives .
- Metabolic Considerations : N-demethylation pathways (as in DIC) highlight the need to evaluate the target compound’s metabolic stability for therapeutic applications .
Biological Activity
N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features an imidazole ring that contributes to its reactivity and biological interactions. The presence of the hydroxyethyl group enhances solubility and may improve interactions with various biological targets. The compound's molecular formula is , with a molecular weight of approximately 158.17 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds with imidazole rings are known to interact with enzymes, often acting as competitive inhibitors. This is due to their ability to mimic substrate structures or bind to active sites.
- Antimicrobial Activity : Imidazole derivatives have demonstrated antimicrobial properties, likely through disruption of microbial cell membranes or interference with metabolic pathways.
- Cytotoxic Effects : Some studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound and related compounds:
- Inhibition of NS3 Protease : A study highlighted the design of imidazole derivatives as peptidomimetics targeting NS3 protease involved in hepatitis C virus replication. Compounds similar to this compound showed competitive inhibition with IC50 values in the low micromolar range, indicating potential as antiviral agents .
- Cytotoxicity Against Cancer Cell Lines : Research demonstrated that derivatives of imidazole, including those with hydroxyethyl substitutions, exhibited significant cytotoxicity against various cancer cell lines such as Hep-2 and MCF7. For instance, one derivative showed an IC50 value of 3.25 mg/mL against Hep-2 cells .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
What are the established synthetic routes for N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide, and what are their mechanistic considerations?
Methodological Answer:
The synthesis of imidazole carboxamide derivatives often involves cycloaddition reactions or functional group modifications. For example:
- Cycloaddition approaches : Ethyl isocyanoacetate can react with imidoyl chlorides under controlled conditions to construct the imidazole core, followed by hydroxyethylation and carboxamide functionalization .
- Stepwise synthesis : Starting from 1H-imidazole-5-carboxylic acid, coupling with 2-hydroxyethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) is a common strategy. Reaction conditions (e.g., solvent, temperature, and catalyst) must be optimized to avoid side reactions like hydrolysis of the carboxamide group .
Key Validation : Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS. Confirm final purity (>95%) via HPLC with UV detection at 254 nm .
What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
A multi-technique approach is essential:
Purity Assurance : Combine elemental analysis (C, H, N) with HPLC retention time matching against a reference standard .
Advanced Research Questions
How can researchers investigate the structure-activity relationship (SAR) of this compound in biological systems?
Methodological Answer:
- Functional Group Variations : Synthesize analogs (e.g., replacing hydroxyethyl with methyl or benzyl groups) and compare bioactivity. For example, highlights that substitution at the imidazole 5-position (e.g., pyridinyl-thiazolyl groups) significantly alters biological activity (e.g., IC₅₀ values ranging from 0.9 to 35.0 μM) .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cytotoxicity). Use dose-response curves to calculate EC₅₀/IC₅₀ values. Pair with molecular docking studies to predict binding interactions .
- Data Correlation : Statistically correlate structural descriptors (e.g., logP, polar surface area) with activity using software like Schrödinger’s QSAR module .
How should contradictory data in literature on the compound’s biological efficacy be resolved?
Methodological Answer:
- Reproducibility Checks : Replicate experiments under identical conditions (e.g., cell lines, assay protocols). For instance, discrepancies in cytotoxicity data may arise from differences in cell viability assays (MTT vs. resazurin) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., using PubMed, Scopus) to identify trends. Tools like RevMan can assess heterogeneity and publication bias .
- Expert Consultation : Engage with researchers specializing in imidazole chemistry to validate protocols or share unpublished data .
What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?
Methodological Answer:
- pH Control : Maintain pH 6–7 to prevent hydrolysis of the carboxamide group. Use buffered saline (PBS) or HEPES .
- Temperature : Store solutions at 4°C for short-term use or -80°C for long-term storage. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life .
- Degradation Monitoring : Use LC-MS to track decomposition products (e.g., free carboxylic acid) over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
